Pyrrolidin-3-ylmethanol hydrochloride hydrate is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 155.62 g/mol. It is classified as a hydrochloride salt of pyrrolidin-3-ylmethanol, known for its solubility in water and potential applications in medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and it exhibits properties that are relevant for pharmaceutical development .
The chemical reactivity of pyrrolidin-3-ylmethanol hydrochloride hydrate can be characterized by its ability to undergo various reactions typical of alcohols and amines. Some notable reactions include:
Pyrrolidin-3-ylmethanol hydrochloride hydrate has been studied for its biological activities, particularly in the context of medicinal chemistry. Its structure suggests potential interactions with biological targets, including:
The synthesis of pyrrolidin-3-ylmethanol hydrochloride hydrate typically involves several steps:
These methods can vary based on the desired purity and yield of the final product .
Pyrrolidin-3-ylmethanol hydrochloride hydrate has several potential applications:
Studies on the interactions of pyrrolidin-3-ylmethanol hydrochloride hydrate with various biological systems are essential for understanding its pharmacological profile. Preliminary findings suggest:
Pyrrolidin-3-ylmethanol hydrochloride hydrate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Pyrrolidin-3-ylmethanol hydrochloride | CHClNO | Basic structure without hydration |
(trans)-4-Methylpyrrolidin-3-ylmethanol | CHNO | Contains a methyl group at position 4 |
Pyrrolidine | CHN | Simple nitrogen heterocycle without functional groups |
1-Pyrrolidinecarboxylic acid | CHNO | Contains a carboxylic acid group |
Pyrrolidin-3-ylmethanol hydrochloride hydrate is unique due to its specific hydroxymethyl functional group and its status as a hydrated hydrochloride salt, which enhances its solubility and potential bioavailability compared to similar compounds .
This compound's diverse applications in medicinal chemistry and pharmacology make it an important subject for further research and development.
The systematic IUPAC name is pyrrolidin-3-ol;hydrate;hydrochloride, reflecting its hydrated hydrochloride salt form. Alternative designations include:
The compound consists of:
Feature | Description |
---|---|
Core structure | Pyrrolidine ring with 3-position substitutions |
Functional groups | Hydroxymethyl, hydroxyl, hydrochloride |
Stereochemistry | Chiral centers at C3 (R/S configurations) |
The 3-position carbon exhibits chirality, enabling enantiomeric forms:
Pyrrolidine, first synthesized in the early 20th century, became a foundational heterocycle due to its presence in alkaloids like nicotine. Derivatives such as pyrrolidin-3-ylmethanol emerged in the 1980s–1990s alongside advances in asymmetric catalysis.
A representative route involves:
Application | Target | Reference |
---|---|---|
Antiviral development | Viral protease inhibition | |
CNS modulation | Dopamine receptor binding |